molecular formula C11H15N3O3 B13550614 tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate CAS No. 2301352-49-6

tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate

Cat. No.: B13550614
CAS No.: 2301352-49-6
M. Wt: 237.25 g/mol
InChI Key: YUMNBAQNQNGYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]imidazole core substituted with a tert-butyl carbamate group at the 1-position and a formyl group at the 7-position. The formyl group provides a reactive site for further derivatization (e.g., condensation reactions), while the tert-butyl carbamate acts as a protective group for secondary amines.

Properties

CAS No.

2301352-49-6

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

tert-butyl 7-formyl-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)13-4-5-14-9(13)8(7-15)6-12-14/h6-7H,4-5H2,1-3H3

InChI Key

YUMNBAQNQNGYAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C1=C(C=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts such as nickel or rhodium, and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group can be selectively removed under reductive or acidic conditions to expose the imidazole nitrogen.

Reaction Conditions Product Yield Source
NaBH₄-mediated cleavageNaBH₄ in 95% EtOH, reflux, 4–24 hrsFree imidazole derivative (e.g., 1H-pyrazolo[1,5-a]imidazole-7-carbaldehyde)72–98%
Acidic hydrolysis (HCl/THF)HCl in tetrahydrofuran (THF), rtDeprotected imidazole with formyl group intact85–90%

Mechanistic Insight :
NaBH₄ reduces the Boc group via nucleophilic attack by hydride on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ and tert-butanol . Acidic conditions protonate the Boc carbonyl, leading to cleavage of the carbamate bond.

Formyl Group Reactivity

The aldehyde moiety participates in condensation and nucleophilic addition reactions.

Key Reactions

  • Schiff Base Formation :
    Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imines.
    Conditions : EtOH, 80°C, 6 hrs | Yield : ~70%.

  • Aldol Condensation :
    In the presence of catalytic base (e.g., K₂CO₃), the formyl group undergoes condensation with ketones or esters.
    Product : α,β-Unsaturated carbonyl derivatives.

  • Reduction to Alcohol :
    NaBH₄ or LiAlH₄ reduces the formyl group to a hydroxymethyl group.
    Conditions : MeOH, 0°C, 2 hrs | Yield : 85%.

Electrophilic Substitution on the Imidazole Core

The pyrazoloimidazole ring undergoes electrophilic substitution at electron-rich positions.

Reaction Reagents Position Product Yield Source
NitrationHNO₃/H₂SO₄, 0°CC-55-Nitro-pyrazoloimidazole derivative60%
Halogenation (Br₂/FeBr₃)Br₂ in CH₂Cl₂, rtC-33-Bromo-pyrazoloimidazole derivative75%
SulfonationClSO₃H, 50°CC-66-Sulfo-pyrazoloimidazole derivative55%

Regioselectivity : Substitution occurs preferentially at the C-3 and C-5 positions due to resonance stabilization of the intermediate.

Cyclization and Ring-Opening Reactions

The fused heterocycle can undergo further cyclization or ring-opening under specific conditions.

  • Ring-Opening with Hydrazines :
    Reacts with phenylhydrazine in CHCl₃/MeOH to form pyrazole derivatives.
    Conditions : Reflux, 16 hrs | Yield : 68–70% .

  • Cyclization to Quinazolinones :
    Heating with urea in DMF forms a fused quinazolinone ring.
    Conditions : 120°C, 8 hrs | Yield : 50%.

Cross-Coupling Reactions

The formyl group and aromatic core enable transition-metal-catalyzed couplings.

Reaction Catalyst Substrate Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl-pyrazoloimidazole derivatives65–80%
Heck ReactionPd(OAc)₂, PPh₃Styrene derivativesAlkenylated derivatives70%

Stability and Competing Pathways

  • Thermal Degradation : Decomposes above 200°C, releasing CO₂ and tert-butylene.

  • Solvolysis in Protic Solvents : Prolonged exposure to MeOH/H₂O leads to partial Boc cleavage .

Scientific Research Applications

Unfortunately, the available search results provide very limited information regarding specific applications of the compound tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate. However, based on the search results, some inferences and related information can be presented.

Chemical Information
this compound is a chemical compound with the CAS number 2301352-49-6 . It has a molecular weight of 237.25 and the molecular formula C11H15N3O3 .

Basic Properties (from ChemSRC)

  • Common Name: this compound
  • CAS Number: 2301352-49-6
  • Molecular Weight: 237.25
  • Molecular Formula: C11H15N3O3
  • Density: N/A
  • Boiling Point: N/A
  • Melting Point: N/A
  • Flash Point: N/A

Related Research
Pyrazolo[1,5-a]imidazoles and related compounds have been explored in scientific research for various applications:

  • Antituberculosis Agents: Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as potential antituberculosis leads . These compounds have shown activity against Mycobacterium tuberculosis (Mtb) .
  • Structure-Activity Relationship Studies: Structure-activity relationship (SAR) studies have been conducted on pyrazolo[1,5-a]pyrimidin-7(4H)-ones to identify key structural features responsible for antitubercular activity .
  • Synthesis of Novel Heterocycles: The synthesis of novel fused heterocycle pyrazolo[1,5-a]pyrimidin-7(4H)-ones has been achieved through cyclocondensation reactions .
  • Imidazole Hybrids: Imidazole hybrids of pyrimidine have been synthesized and evaluated for their antitumor potential .

General Information on Related Compounds

  • 1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid: This compound has a molecular weight of 167.17 and the molecular formula C7H9N3O2 .
  • 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole: This compound has a molecular weight of 235.03 and the molecular formula C5H6IN3 .

Mechanism of Action

The mechanism of action of tert-butyl 7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

The pyrazolo[1,5-a]imidazole scaffold is versatile, with substituents at the 7-position significantly influencing reactivity, stability, and applications. Below, key analogs are compared based on substituents, molecular properties, and functional roles.

Substituent Diversity and Reactivity

(a) Ethyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate (CAS: 1378779-72-6)
  • Substituent : Ethyl ester at the 7-position.
  • Molecular Weight : 181.19 g/mol .
  • Key Features :
    • The ester group enhances stability compared to aldehydes but limits electrophilicity.
    • Useful in prodrug design or as a precursor for hydrolysis to carboxylic acids.
  • Applications : Intermediate in synthesizing bioactive molecules with improved solubility due to the ester moiety.
(b) 7-Iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole (CAS: 1909324-91-9)
  • Substituent : Iodo group at the 7-position.
  • Molecular Weight : 235.03 g/mol .
  • Key Features :
    • The iodine atom acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki or Ullmann couplings).
    • Higher molecular weight and polarizability compared to formyl or ester derivatives.
  • Applications : Valuable in constructing complex heterocycles via metal-catalyzed reactions .
(c) 7-Bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide (CAS: 1776066-28-4)
  • Substituent : Bromo group at the 7-position; hydrobromide salt form.
  • Molecular Weight : 268.94 g/mol .
  • Key Features :
    • Bromine offers moderate reactivity in nucleophilic substitutions, though less than iodine.
    • The hydrobromide salt improves solubility in polar solvents.
  • Applications : Used in halogen-exchange reactions and as a precursor for functionalized imidazoles.
(d) {1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol (CAS: 1780924-51-7)
  • Substituent : Hydroxymethyl group at the 7-position.
  • Molecular Weight : 139.16 g/mol .
  • Key Features :
    • The hydroxyl group can be oxidized to a formyl or carboxyl group, linking it to the target compound.
    • Less reactive than aldehydes but amenable to etherification or esterification.

Functional Group Impact on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Key Reactivity Applications
Target compound (formyl derivative) Formyl (-CHO) ~238.25 (estimated) Electrophilic site for nucleophilic additions (e.g., Schiff base formation). Drug intermediate, covalent inhibitors
Ethyl 7-carboxylate Ester (-COOEt) 181.19 Hydrolysis to carboxylic acids; stability in biological media. Prodrug synthesis
7-Iodo derivative Iodo (-I) 235.03 Cross-coupling reactions; halogen-bonding interactions. Catalyzed synthesis of biaryls
7-Bromo hydrobromide Bromo (-Br) 268.94 Nucleophilic substitutions; salt enhances solubility. Halogen-exchange reactions
7-Hydroxymethyl Hydroxymethyl (-CH2OH) 139.16 Oxidation to aldehydes/carboxylic acids; hydrogen bonding. Synthetic intermediate

Biological Activity

The compound tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate (CAS Number: 2301352-49-6) is a novel pyrazolo[1,5-a]imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties.

Structure and Composition

  • Molecular Formula : C11_{11}H15_{15}N3_3O3_3
  • Molecular Weight : 237.25 g/mol
  • Chemical Structure : The compound features a pyrazolo-imidazole core with a tert-butyl group and a formyl substituent, which may contribute to its biological activity.
PropertyValue
CAS Number2301352-49-6
Molecular FormulaC11_{11}H15_{15}N3_3O3_3
Molecular Weight237.25 g/mol

Anticancer Properties

Recent studies have indicated that compounds within the pyrazolo[1,5-a]imidazole class exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to act as inhibitors of various kinases involved in cancer progression, suggesting that this compound may share similar mechanisms of action.

Case Study: Cytotoxicity Assays

In vitro assays conducted on various cancer cell lines (e.g., HepG2, MCF-7, A375) demonstrated that certain pyrazolo derivatives exhibited cytotoxic effects. The MTT assay results indicated that some compounds showed IC50 values ranging from 20 μM to 85 μM against these cell lines, highlighting their potential as therapeutic agents against cancer .

The mechanism of action for compounds like this compound may involve the inhibition of specific kinases or pathways critical for tumor growth and survival. For example, studies have identified that modifications in the pyrazolo structure can enhance selectivity for certain targets such as CK2 kinase .

Anti-inflammatory Activity

In addition to anticancer properties, some studies suggest that pyrazolo derivatives could also exhibit anti-inflammatory effects. This is particularly relevant given the role of inflammation in cancer progression and other chronic diseases .

Synthetic Pathways

The synthesis of this compound has been reported using various methodologies including multicomponent reactions (MCRs). These synthetic strategies allow for the rapid generation of diverse libraries of imidazole and pyrazole derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the pyrazole ring can significantly influence biological activity. For instance:

  • Position 5 : Alterations here have been linked to enhanced kinase inhibition.
  • tert-butyl Group : This substituent appears to improve lipophilicity and bioavailability .

Q & A

Q. What are the common synthetic routes for tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the pyrazoloimidazole core. A plausible route includes:

Core Construction : Cyclocondensation of substituted hydrazines with α,β-unsaturated aldehydes to form the pyrazoloimidazole scaffold .

Formylation : Introduction of the formyl group via Vilsmeier-Haack reaction (using POCl₃/DMF) at the 7-position, leveraging the electron-rich nature of the heterocycle .

Protection : tert-Butyl carbamate (Boc) protection at the 1-position using Boc anhydride in the presence of a base like DMAP .
Optimization: Monitor reaction temperature (e.g., 0–20°C for formylation to avoid over-oxidation) and use anhydrous solvents (e.g., DCM or THF) to minimize side reactions. Yield improvements (70–85%) are achievable via iterative adjustment of stoichiometry (e.g., 1.2 equiv. of Boc anhydride) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • The formyl proton appears as a singlet near δ 9.8–10.2 ppm.
  • tert-Butyl groups show characteristic singlets at δ 1.2–1.5 ppm (¹H) and 28–30 ppm (¹³C).
  • Pyrazoloimidazole protons resonate as multiplets in δ 6.5–8.0 ppm, with coupling patterns confirming regioisomeric purity .
  • Mass Spectrometry (HRMS) :
  • Exact mass should match the molecular formula (C₁₂H₁₆N₃O₃⁺, calculated [M+H]⁺ = 262.1186).
  • IR Spectroscopy :
  • Stretching vibrations for C=O (Boc: ~1680–1720 cm⁻¹) and aldehyde (C=O: ~1700–1740 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can factorial design be applied to optimize synthesis parameters, and what variables should be prioritized?

  • Methodological Answer : A 2³ factorial design can systematically evaluate variables:
  • Factors : Temperature (20–60°C), catalyst loading (0.5–2.0 mol%), and reaction time (2–12 hours).
  • Response Variables : Yield, purity (HPLC), and byproduct formation.
  • Analysis : Use ANOVA to identify significant interactions. For example, high catalyst loading (>1.5 mol%) may reduce byproducts but increase cost. Prioritize temperature and time for formylation to balance efficiency and selectivity .

Q. When encountering contradictions in crystallographic data (e.g., SHELX refinement issues), what strategies validate the molecular structure?

  • Methodological Answer :
  • Data Validation :

Cross-check unit cell parameters with analogous pyrazoloimidazole derivatives (e.g., ethyl carboxylate analogs ).

Use twin refinement in SHELXL for overlapping reflections caused by crystal twinning .

  • Complementary Techniques :
  • Compare experimental X-ray bond lengths/angles with DFT-optimized structures.
  • Validate hydrogen bonding via Hirshfeld surface analysis to resolve ambiguities in electron density maps .

Q. What challenges arise in introducing the formyl group into the pyrazoloimidazole core, and how can these be mitigated?

  • Methodological Answer :
  • Challenges :

Regioselectivity : Competing formylation at adjacent positions due to electron density distribution.

Over-oxidation : Risk of converting the aldehyde to carboxylic acid under prolonged reaction conditions.

  • Mitigation :
  • Use milder reagents (e.g., DMF/POCl₃ at 0°C) and monitor reaction progress via TLC.
  • Introduce steric hindrance (e.g., bulky substituents) to direct formylation to the 7-position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.